(2-Chloropyridin-3-yl)methanamine dihydrochloride
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Overview
Description
(2-Chloropyridin-3-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C6H8Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloropyridin-3-yl)methanamine dihydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 2-chloropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and amination processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for research and application .
Chemical Reactions Analysis
Types of Reactions: (2-Chloropyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
Chemistry: In chemistry, (2-Chloropyridin-3-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new catalysts and ligands .
Biology: The compound is used in biological research to study enzyme interactions and receptor binding. It serves as a precursor for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the development of new drugs and pharmaceuticals .
Industry: The compound finds applications in the chemical industry for the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (2-Chloropyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
(2-Chloropyridin-4-yl)methanamine dihydrochloride: Similar in structure but differs in the position of the chlorine atom.
2-Chloro-3-hydroxypyridine: Contains a hydroxyl group instead of an amine group.
Uniqueness: (2-Chloropyridin-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2-chloropyridin-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.2ClH/c7-6-5(4-8)2-1-3-9-6;;/h1-3H,4,8H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKYMHAKHCDQTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870064-16-7 |
Source
|
Record name | 870064-16-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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